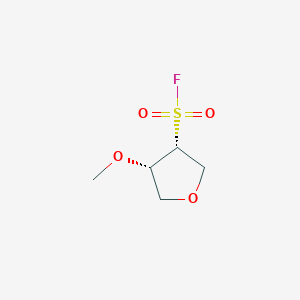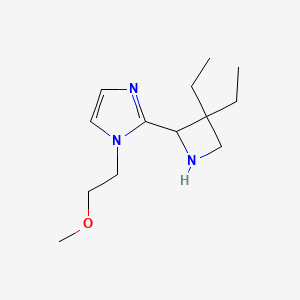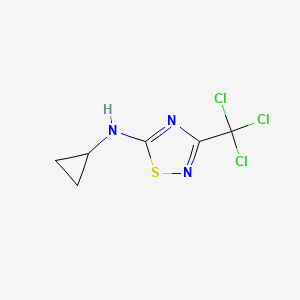
(3R,4S)-4-Methoxyoxolane-3-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4S)-4-Methoxyoxolane-3-sulfonyl fluoride is a chiral compound with significant interest in various scientific fields. This compound features a five-membered oxolane ring with a methoxy group at the 4-position and a sulfonyl fluoride group at the 3-position. The stereochemistry of the compound is defined by the (3R,4S) configuration, which plays a crucial role in its reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R,4S)-4-Methoxyoxolane-3-sulfonyl fluoride typically involves the following steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Methoxy Group: The methoxy group is introduced via nucleophilic substitution reactions.
Sulfonyl Fluoride Group Addition: The sulfonyl fluoride group is added using sulfonylation reactions, often involving reagents like sulfuryl fluoride (SO2F2).
Industrial Production Methods: Industrial production methods for this compound focus on optimizing yield and purity. These methods may include:
Continuous Flow Synthesis: Enhances reaction efficiency and scalability.
Catalytic Processes: Utilizes catalysts to improve reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions: (3R,4S)-4-Methoxyoxolane-3-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles, leading to the formation of sulfonamides or sulfonate esters.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Common Reagents and Conditions:
Nucleophiles: Such as amines or alcohols for substitution reactions.
Oxidizing Agents: Like hydrogen peroxide (H2O2) for oxidation reactions.
Reducing Agents: Such as sodium borohydride (NaBH4) for reduction reactions.
Major Products:
Sulfonamides: Formed through substitution with amines.
Sulfonate Esters: Resulting from substitution with alcohols.
Scientific Research Applications
(3R,4S)-4-Methoxyoxolane-3-sulfonyl fluoride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor due to the reactivity of the sulfonyl fluoride group.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3R,4S)-4-Methoxyoxolane-3-sulfonyl fluoride involves the reactivity of the sulfonyl fluoride group. This group can form covalent bonds with nucleophilic sites on enzymes or other biological molecules, leading to inhibition or modification of their activity. The stereochemistry of the compound influences its binding affinity and specificity for molecular targets.
Comparison with Similar Compounds
- (3R,4S)-1-{6-[3-(METHYLSULFONYL)PHENYL]PYRIMIDIN-4-YL}-4-(2,4,5-TRIFLUOROPHENYL)PYRROLIDIN-3-AMINE
- (3R,4S)-1-[6-(6-METHOXYPYRIDIN-3-YL)PYRIMIDIN-4-YL]-4-(2,4,5-TRIFLUOROPHENYL)PYRROLIDIN-3-AMINE
Uniqueness: (3R,4S)-4-Methoxyoxolane-3-sulfonyl fluoride is unique due to its specific stereochemistry and the presence of both a methoxy group and a sulfonyl fluoride group
Properties
Molecular Formula |
C5H9FO4S |
|---|---|
Molecular Weight |
184.19 g/mol |
IUPAC Name |
(3R,4S)-4-methoxyoxolane-3-sulfonyl fluoride |
InChI |
InChI=1S/C5H9FO4S/c1-9-4-2-10-3-5(4)11(6,7)8/h4-5H,2-3H2,1H3/t4-,5+/m0/s1 |
InChI Key |
GOUJURCUIDJLCN-CRCLSJGQSA-N |
Isomeric SMILES |
CO[C@H]1COC[C@H]1S(=O)(=O)F |
Canonical SMILES |
COC1COCC1S(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-propyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13207874.png)
![2,2,2-trifluoroethyl N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]carbamate](/img/structure/B13207878.png)

![1-tert-Butyl-4,6-dichloro-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13207894.png)
![Ethyl 4,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13207906.png)
![1-(1-Methyl-1H-pyrrol-3-yl)-2-azaspiro[3.4]octane](/img/structure/B13207918.png)




![1-{[(3-Methoxyphenyl)methyl]amino}-2-methylpropan-2-ol](/img/structure/B13207945.png)



